endo-BCN-PEG8-NHS ester

Descripción general

Descripción

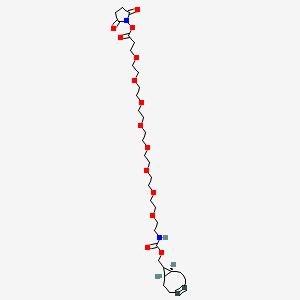

endo-BCN-PEG8-NHS ester is a monodisperse polyethylene glycol linker containing an N-hydroxysuccinimide ester group and a bicyclo[6.1.0]non-4-yne group. This compound is primarily used in bioconjugation and click chemistry applications. The N-hydroxysuccinimide ester group allows for the labeling of primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules. The bicyclo[6.1.0]non-4-yne group can react with azide-tagged biomolecules under copper-free conditions, making it a versatile tool in chemical biology and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG8-NHS ester typically involves the following steps:

Synthesis of the PEG8 linker: Polyethylene glycol (PEG) of defined length (8 units) is synthesized or purchased.

Attachment of the bicyclo[6.1.0]non-4-yne group: The bicyclo[6.1.0]non-4-yne group is introduced to one end of the PEG chain through a reaction with a suitable precursor.

Introduction of the N-hydroxysuccinimide ester group: The N-hydroxysuccinimide ester group is attached to the other end of the PEG chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:

Large-scale synthesis of PEG8: Using controlled polymerization techniques.

Efficient coupling reactions: Utilizing automated reactors and high-throughput purification methods.

Quality control: Ensuring the final product meets stringent purity and performance criteria through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)

Análisis De Reacciones Químicas

Reactivity of the NHS Ester Group

The NHS ester moiety reacts selectively with primary amines (e.g., lysine residues on proteins, amine-modified oligonucleotides) to form stable amide bonds.

Key Reaction Characteristics:

- Reaction Mechanism : Nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) as a byproduct .

- Optimal Conditions :

Reactivity of the BCN Group

The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides, a copper-free click chemistry reaction.

Key Reaction Characteristics:

- Reaction Mechanism : Cycloaddition between the strained alkyne (BCN) and an azide, forming a stable triazole linkage .

- Kinetics : Rapid reaction under physiological conditions (e.g., pH 7.4, 37°C) .

- Specificity : Copper-free nature prevents cytotoxicity, making it suitable for live-cell labeling .

Dual Reactivity and Orthogonal Conjugation

The compound’s dual functionality allows sequential or simultaneous conjugation of amines and azides.

| Reaction Sequence | Target 1 (NHS Ester) | Target 2 (BCN) | Conditions |

|---|---|---|---|

| Sequential | Amine-containing | Azide-containing | 1. Amine reaction (pH 8–9, 2h) 2. SPAAC (pH 7.4, 1h) |

| Simultaneous | Amines + Azides | N/A | Single-pot reaction at pH 8–9 |

Advantages:

- Orthogonality : No cross-reactivity between NHS ester and BCN groups .

- Efficiency : High yields (>90%) reported for both reactions when using fresh reagents .

Stability and Handling Considerations

- NHS Ester Instability : Hydrolyzes in aqueous solutions (half-life ~1–4 hours at pH 8) . Recommendations:

- BCN Stability : Stable in dry, cold storage (-20°C) but degrades upon repeated freeze-thaw cycles .

Structural and Purity Data

Aplicaciones Científicas De Investigación

Bioconjugation

Overview:

Bioconjugation is the process of chemically linking biomolecules, such as proteins or nucleic acids, to other molecules for various applications, including drug delivery and diagnostics.

Mechanism:

The NHS ester reacts with primary amines (-NH2) present in proteins and oligonucleotides, forming stable amide bonds. Simultaneously, the BCN moiety can react with azide-tagged biomolecules through a copper-free click chemistry reaction, allowing for selective labeling and conjugation.

Applications:

- Protein Labeling: endo-BCN-PEG8-NHS ester is utilized to label proteins for tracking and quantification in biological studies. The PEG spacer enhances solubility and reduces non-specific interactions .

- Oligonucleotide Conjugation: It enables the attachment of therapeutic oligonucleotides to targeting ligands or delivery vehicles, improving their stability and efficacy .

Drug Development

Overview:

In drug development, this compound plays a critical role in creating antibody-drug conjugates (ADCs) and other therapeutic modalities.

Case Studies:

- Antibody-Drug Conjugates: The compound has been successfully employed in the synthesis of ADCs by linking cytotoxic drugs to antibodies via stable conjugation methods. This approach enhances the selectivity of the drug towards cancer cells while minimizing systemic toxicity .

- PROTACs (Proteolysis Targeting Chimeras): this compound is also utilized in developing PROTACs, which are designed to selectively degrade target proteins within cells. The PEG spacer improves pharmacokinetic properties, making these compounds more effective .

Diagnostic Applications

Overview:

The compound is valuable in developing diagnostic tools, particularly in imaging and biomarker detection.

Applications:

- Fluorescent Labeling: By conjugating fluorescent dyes to biomolecules using this compound, researchers can visualize specific proteins or nucleic acids within cells or tissues .

- Biosensors: The compound aids in constructing biosensors that detect specific biomolecules through bioconjugation techniques, enhancing sensitivity and specificity .

Research and Development

Overview:

this compound is extensively used in academic research for various biochemical studies.

Applications:

- Cell Biology Studies: Researchers utilize this compound to study cell signaling pathways by labeling proteins involved in these processes .

- Chemical Biology Techniques: It serves as a tool for investigating protein-protein interactions and enzyme activities through selective labeling strategies .

Data Summary Table

| Application Area | Key Features | Examples |

|---|---|---|

| Bioconjugation | Reacts with amines; click chemistry | Protein labeling; oligonucleotide conjugation |

| Drug Development | Forms stable ADCs; used in PROTACs | Cancer therapeutics; targeted degradation |

| Diagnostic Applications | Enhances imaging; biosensor development | Fluorescent labeling; biomarker detection |

| Research and Development | Investigates biochemical processes | Cell signaling studies; protein interactions |

Mecanismo De Acción

The mechanism of action of endo-BCN-PEG8-NHS ester involves its functional groups:

N-hydroxysuccinimide ester group: Reacts with primary amines to form stable amide bonds, enabling the conjugation of the compound to various biomolecules.

Bicyclo[6.1.0]non-4-yne group: Undergoes strain-promoted alkyne-azide cycloaddition with azide-tagged molecules, facilitating copper-free click chemistry reactions. .

Comparación Con Compuestos Similares

Similar Compounds

endo-BCN-PEG4-NHS ester: A shorter PEG linker variant with similar functional groups.

exo-BCN-PEG8-NHS ester: An isomer with the exo configuration of the bicyclo[6.1.0]non-4-yne group.

DBCO-PEG8-NHS ester: Contains a dibenzocyclooctyne group instead of the bicyclo[6.1.0]non-4-yne group.

Uniqueness

endo-BCN-PEG8-NHS ester is unique due to its combination of a long PEG linker, which enhances solubility and biocompatibility, and the bicyclo[6.1.0]non-4-yne group, which allows for efficient copper-free click chemistry reactions. This makes it particularly valuable in applications requiring bioconjugation and labeling under mild conditions .

Actividad Biológica

endo-BCN-PEG8-NHS ester is a bifunctional compound that combines a polyethylene glycol (PEG) spacer with an N-hydroxysuccinimide (NHS) ester and a bicyclo[6.1.0]non-4-yne (BCN) group. This unique structure facilitates its application in bioconjugation and click chemistry, making it a valuable tool in chemical biology, medicinal chemistry, and biotechnology.

Chemical Structure and Properties

- Molecular Formula : C34H54N2O14

- Molecular Weight : 714.8 g/mol

- CAS Number : 1608140-48-2

- Purity : ≥ 98%

- Storage Conditions : -20°C

The PEG spacer enhances the solubility of the compound in aqueous environments, which is crucial for biological applications. The NHS ester group allows for efficient labeling of primary amines, while the BCN group enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, facilitating bioorthogonal conjugation without the need for copper catalysts .

The biological activity of this compound primarily involves:

- Labeling Primary Amines : The NHS ester reacts with primary amines (-NH2) found in proteins and other biomolecules, forming stable amide bonds. This reaction is crucial for creating conjugates that retain biological activity.

- Bioorthogonal Click Chemistry : The BCN moiety reacts with azide-functionalized molecules through SPAAC, enabling selective conjugation in complex biological systems without disrupting native biochemical processes .

Biological Applications

This compound has diverse applications in:

- Targeted Drug Delivery : By modifying cell surfaces or proteins, it can enhance the specificity and efficacy of drug delivery systems, potentially reducing side effects associated with conventional therapies.

- Imaging and Diagnostics : The ability to label biomolecules allows for the development of imaging agents that can be used in various diagnostic applications.

- Antibody-Drug Conjugates (ADCs) : Its precise targeting capabilities make it suitable for constructing ADCs that selectively deliver cytotoxic agents to cancer cells, improving therapeutic outcomes while minimizing off-target effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

-

Protein Labeling :

- A study demonstrated that this compound effectively labeled proteins via NHS-mediated amidation, resulting in stable conjugates that maintained their biological activity. This labeling was crucial for tracking protein interactions in cellular environments.

-

Cancer Therapy :

- Research involving the conjugation of this compound with chemotherapeutic agents has shown enhanced cellular uptake and cytotoxicity against resistant cancer cell lines. This approach improved therapeutic efficacy compared to free drugs alone, indicating its potential as a powerful tool in cancer treatment strategies .

-

Tissue Engineering :

- In tissue engineering applications, this compound has been used to modify scaffolds for enhanced cell adhesion and proliferation. This modification supports the development of more effective tissue regeneration strategies by improving cellular interactions with biomaterial surfaces.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54N2O14/c37-31-7-8-32(38)36(31)50-33(39)9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-35-34(40)49-27-30-28-5-3-1-2-4-6-29(28)30/h28-30H,3-27H2,(H,35,40)/t28-,29+,30? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCGVDZQAWQNHI-BWMKXQIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.